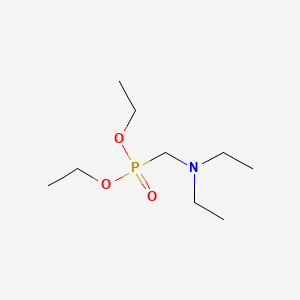

Diethyl ((diethylamino)methyl)phosphonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

995-14-2 |

|---|---|

Molecular Formula |

C9H22NO3P |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

N-(diethoxyphosphorylmethyl)-N-ethylethanamine |

InChI |

InChI=1S/C9H22NO3P/c1-5-10(6-2)9-14(11,12-7-3)13-8-4/h5-9H2,1-4H3 |

InChI Key |

GMMMKWMWVWJBNW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CP(=O)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Diethylamino Methyl Phosphonate and Analogues

Historical Evolution of Synthetic Pathways to Alpha-Aminophosphonates

The foundation for the synthesis of α-aminophosphonates was laid in the mid-20th century with the independent discovery of a powerful three-component reaction by Martin Kabachnik and Ellis K. Fields in 1952. sci-hub.sewikipedia.org This reaction, now known as the Kabachnik-Fields reaction, condenses a carbonyl compound, an amine, and a dialkyl phosphite (B83602) in a single pot to form an α-aminophosphonate. wikipedia.orgnih.govnih.gov It is the most common and convenient method for preparing this class of compounds. researchgate.netresearchgate.net

The general scheme for the Kabachnik-Fields reaction is as follows:

Reactants : An amine (primary or secondary), a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound (like a dialkyl phosphite). nih.govnih.gov

Product : An α-aminophosphonate.

Closely related is the Pudovik reaction, which involves the addition of a hydrophosphoryl compound across the carbon-nitrogen double bond of a pre-formed imine. wikipedia.orgmdpi.comnih.gov This two-component reaction is often considered a key step within the broader mechanism of the Kabachnik-Fields reaction, where the imine is formed in situ. nih.govpsu.edu

Historically, these reactions were often conducted under conditions that required heating and sometimes the use of acid or base catalysts to drive the condensation. researchgate.net The initial protocols paved the way for extensive research into the scope and mechanism of α-aminophosphonate synthesis.

Contemporary Approaches for the Synthesis of Diethyl ((diethylamino)methyl)phosphonate

The synthesis of the specific compound this compound involves the condensation of diethylamine (B46881), formaldehyde (B43269) (or its equivalent, paraformaldehyde), and diethyl phosphite. Modern synthetic chemistry has focused on optimizing this transformation to improve yields, simplify procedures, and reduce environmental impact.

A significant focus of modern research has been the development of advanced catalytic systems to accelerate the Kabachnik-Fields reaction and enable it to proceed under milder conditions. psu.edu While some syntheses can be performed without a catalyst, particularly with microwave assistance, a wide array of catalysts have been shown to be effective. mdpi.comsciforum.net

Catalysts employed in the synthesis of α-aminophosphonates include:

Lewis Acids : Metal salts such as zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), tantalum(V) chloride-on-silica (TaCl₅-SiO₂), magnesium perchlorate (B79767) (Mg(ClO₄)₂), and ceric ammonium (B1175870) nitrate (B79036) (CAN) have proven effective. nih.govpsu.edusciforum.net Gold and ruthenium complexes have also been utilized. researchgate.netmdpi.com

Organocatalysts : Simple organic molecules like phenylboronic acid and chiral catalysts such as thiourea (B124793) derivatives and cinchona alkaloids have been used to promote the reaction, sometimes with high enantioselectivity for chiral analogues. nih.govorganic-chemistry.orgmdpi.com

Heterogeneous Catalysts : Solid-supported catalysts like H-beta zeolite, sulfated polyborate, and various nanoparticles (e.g., ZnO) offer advantages in terms of easy separation and reusability. researchgate.netmdpi.comresearchgate.net

The optimization of reaction conditions often involves moving away from harsh solvents and high temperatures. Many modern procedures for α-aminophosphonate synthesis are performed at room temperature and can be completed in shorter time frames, especially when using effective catalysts or microwave irradiation. researchgate.netsciforum.net

Table 1: Comparison of Catalytic Systems for α-Aminophosphonate Synthesis

| Catalyst | Aldehyde/Ketone | Amine | Phosphite | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| ZnCl₂/PPh₃ | Aromatic Aldehydes | Hydrazides | Diphenyl phosphite | - | Room Temp | 75-84 | nih.gov |

| Phenylboronic acid | Various | Various | Diethyl phosphite | None | 50 °C | High | nih.govmdpi.com |

| Mg(ClO₄)₂ | Various | Uracil derivatives | Diethyl phosphite | Acetonitrile (B52724) | 80 °C | High | nih.gov |

| Orange Peel Powder | Aromatic Aldehydes | Aniline | Dimethyl phosphite | Ethanol (B145695) | Reflux | High | nanobioletters.com |

| ZnO Nanoparticles | Ketone | Primary Amines | Trialkyl phosphites | Water | Room Temp | Good | researchgate.net |

| Ceric Ammonium Nitrate | Aromatic Aldehydes | Hydrazone | Triethyl phosphite | Ethanol | Room Temp | 80-92 | sciforum.net |

| None (MW-assisted) | Various | Various | Dialkyl phosphites | None | Microwave | 58-98 | mdpi.comsciforum.net |

Chemo- and regioselectivity are critical for the synthesis of complex α-aminophosphonate analogues.

Chemoselectivity : In the three-component Kabachnik-Fields reaction, two nucleophiles (the amine and the phosphite) compete to react with the electrophilic carbonyl compound. nih.govsemanticscholar.org The reaction's success often hinges on the initial formation of the imine (from the amine and carbonyl), which is then attacked by the phosphite. The phosphite's nucleophilic addition to the imine is generally favored over its addition to the carbonyl, a key aspect of the reaction's chemoselectivity. nih.gov Certain catalysts, such as Pt(II) complexes, have been noted for their high chemo- and regioselectivity at low temperatures. nih.gov

Regioselectivity : When unsymmetrical ketones are used as the carbonyl component, the question of regioselectivity arises. However, for the synthesis of the title compound from formaldehyde, this is not a concern. In the synthesis of analogues, the choice of reactants and catalysts can direct the regiochemical outcome. Furthermore, derivatization strategies, such as the addition of nucleophiles to 2H-azirine derivatives, offer a regioselective route to specific α-aminophosphonate structures. nih.gov

Adherence to green chemistry principles is a major trend in contemporary synthesis. For α-aminophosphonates, this has manifested in several ways:

Solvent-Free Synthesis : A significant number of modern procedures are performed without any solvent, often aided by microwave irradiation. mdpi.comsciforum.net This reduces waste and simplifies purification.

Use of Green Solvents : When a solvent is necessary, water or ethanol are increasingly used as environmentally benign options. researchgate.netnanobioletters.com

Sustainable Catalysts : The use of naturally derived, biodegradable catalysts, such as orange peel powder, represents a novel green approach. nanobioletters.com Reusable heterogeneous catalysts, like ZnO nanoparticles and various zeolites, also contribute to a more sustainable process by minimizing catalyst waste. researchgate.net

Atom Economy : One-pot, multicomponent reactions like the Kabachnik-Fields synthesis are inherently atom-economical, as they combine multiple reactants into a single product with minimal byproducts. researchgate.net Recent advances include the direct use of white phosphorus (P₄) as the phosphorus source, catalyzed by copper, which further enhances atom economy and avoids chlorinated intermediates. chinesechemsoc.org

Mechanistic Investigations of C-P Bond Formation in Synthesis

The mechanism of the Kabachnik-Fields reaction has been a subject of detailed study, with two primary pathways proposed. nih.govsemanticscholar.org The central event in both pathways is the formation of the crucial Carbon-Phosphorus (C-P) bond.

The Imine Pathway : This is the most commonly accepted mechanism. It involves the initial reaction between the amine and the carbonyl compound to form a Schiff base, or imine. The dialkyl phosphite, existing in equilibrium with its trivalent tautomer, then performs a nucleophilic addition to the imine's C=N double bond to form the final α-aminophosphonate. wikipedia.orgnih.govsemanticscholar.org Spectroscopic studies, such as in situ FT-IR, have provided evidence for the transient formation of the imine intermediate. nih.govsemanticscholar.org Theoretical calculations also support this pathway. nih.gov The role of a catalyst is often to activate the imine towards nucleophilic attack. nih.gov

The α-Hydroxyphosphonate Pathway : An alternative route involves the initial addition of the dialkyl phosphite to the carbonyl group, forming an α-hydroxyphosphonate (a Pudovik reaction). This intermediate then undergoes a nucleophilic substitution, where the hydroxyl group is replaced by the amine to yield the product. nih.govsemanticscholar.org This pathway is considered more likely with less reactive amines or when the carbonyl compound is particularly electrophilic. semanticscholar.org

Ultimately, the operative mechanism can depend on the specific reactants and conditions, such as the nature of the amine, carbonyl, and catalyst used. nih.gov The C-P bond cleavage under acidic conditions has also been studied, confirming a multi-step process that begins with protonation. nih.gov

Derivatization Strategies and Analogue Synthesis

The core Kabachnik-Fields reaction is highly versatile, allowing for the synthesis of a vast library of analogues by varying the three primary components.

Varying the Amine : A wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be used to generate diverse N-substituted analogues. nih.govnih.gov Optically active amines can be used to induce diastereoselectivity in the synthesis of chiral products. mdpi.comnih.gov

Varying the Carbonyl : While formaldehyde is used for the title compound, other aldehydes and ketones can be employed to introduce different substituents at the α-carbon. nih.gov

Varying the Phosphite : Different dialkyl or diaryl phosphites can be used, leading to a variety of phosphonate (B1237965) esters. nih.govpsu.edu H-phosphinates and secondary phosphine (B1218219) oxides can also be used to create α-aminophosphinates and α-aminophosphine oxides, respectively. nih.govnih.gov

Furthermore, the synthesized α-aminophosphonates can serve as platforms for further derivatization. For example, α-hydroxyphosphonates, which are structurally related, can be efficiently acylated to produce α-acyloxyphosphonates. nih.gov Similarly, α-aminophosphonates can undergo further reactions, such as acylation or subsequent Kabachnik-Fields reactions, to build more complex molecular architectures. nih.gov

Reactivity and Mechanistic Chemistry of Diethyl Diethylamino Methyl Phosphonate

Fundamental Reactivity of the Phosphonate (B1237965) Ester Moiety

The phosphorus(V) center of the phosphonate group is electrophilic, making it a target for nucleophiles, while the adjacent methylene (B1212753) bridge exhibits acidic protons, enabling carbanion chemistry.

The phosphonate ester group is central to many of the compound's transformations. The phosphorus atom is electron-deficient and thus susceptible to attack by nucleophiles. This reactivity is fundamental to the synthesis of phosphonate derivatives. For instance, the reaction of diethyl phosphonate with Grignard reagents involves nucleophilic substitution at the phosphorus center. acs.orgsci-hub.se While reactions targeting Diethyl ((diethylamino)methyl)phosphonate specifically are not widely documented, its phosphonate group is expected to exhibit similar electrophilicity.

The electrophilic character of the phosphonate can be enhanced through activation. Treatment of diethyl phosphonates with triflic anhydride (B1165640) generates a highly reactive phosphonium (B103445) ion intermediate. This intermediate readily undergoes substitution with a wide array of O, S, N, and C nucleophiles, enabling the modular synthesis of mixed phosphonates, phosphonamidates, and phosphinates under mild conditions. nih.gov

Conversely, the methylene group situated between the phosphorus and nitrogen atoms contains acidic protons. Deprotonation by a strong base can generate a carbanion, which is a potent nucleophile. This nucleophilic center can then participate in C-alkylation reactions, allowing for the introduction of various substituents at the α-carbon. researchgate.net

The ester linkages of the phosphonate group are susceptible to cleavage through hydrolysis. This reaction can occur under both acidic and basic conditions, typically proceeding in two consecutive steps to first yield the monoester and then the fully hydrolyzed phosphonic acid. nih.gov For phosphonic acid esters in general, hydrolysis is often an important process, particularly at basic pH levels. nih.gov

The rate and mechanism of hydrolysis are influenced by several factors, as detailed in the table below.

| Factor | Influence on Hydrolysis | Rationale | Source |

| pH | Base-catalyzed hydrolysis is significantly faster than acid-catalyzed. | The hydroxide (B78521) ion is a potent nucleophile that directly attacks the electrophilic phosphorus atom. | nih.gov |

| Steric Hindrance | Increased steric bulk on the alkyl ester groups decreases the reaction rate. | Bulky groups impede the approach of the nucleophile (e.g., OH⁻ or H₂O) to the phosphorus center. | nih.gov |

| Electronic Effects | Electron-withdrawing groups on the P-substituent accelerate hydrolysis. | These groups increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. | nih.gov |

Transesterification, the exchange of the ethoxy groups for other alkoxy groups, proceeds through a similar mechanism involving nucleophilic attack on the phosphorus atom by an alcohol. This reaction is a key strategy for modifying the ester portion of the phosphonate moiety. rsc.org The chemoselective activation with triflic anhydride, for example, facilitates the efficient substitution of the ethoxy group with a broad range of alcohols, including complex structures like protected furanose. nih.gov

Reactivity Pertaining to the Diethylamino Group

The tertiary nitrogen atom of the diethylamino group is a key site of reactivity, functioning as a Lewis base and participating as a crucial component in the molecule's synthesis.

The entire (diethylamino)methyl group is typically installed in a single step during the synthesis of the molecule. The most prominent pathway is the Kabachnik-Fields reaction, a three-component condensation of an amine (diethylamine), an aldehyde (typically formaldehyde (B43269) or its equivalent), and a dialkyl phosphite (B83602) (diethyl phosphite). rsc.org This reaction represents the primary amination pathway to form the P-C-N bond characteristic of this compound.

The tertiary amine itself can undergo further reactions. As a nucleophilic center, the nitrogen atom can be alkylated by alkyl halides to form a quaternary ammonium (B1175870) salt. This is a characteristic reaction of tertiary amines, although specific examples involving this compound are not extensively detailed in the literature.

This compound belongs to the class of α-aminophosphonates, compounds that are frequently and efficiently synthesized via multicomponent reactions (MCRs). beilstein-journals.orgresearchgate.net The Kabachnik-Fields reaction is the archetypal MCR for this purpose, valued for its high atom economy and operational simplicity. rsc.orgnih.gov In this reaction, the diethylamino group is not a substituent on a pre-existing phosphonate but is a fundamental building block of the final structure.

The efficiency of these MCRs often depends on the choice of catalyst. Studies on analogous syntheses have explored a variety of basic catalysts to promote the condensation, demonstrating the critical role of reaction conditions.

| Catalyst | Components | Conditions | Product Yield | Source |

| Triethylamine (TEA) | Salicylaldehyde, Malononitrile, Diethyl Phosphite | Solvent-free | 38% | researchgate.net |

| Diazabicyclooctane (DABCO) | Salicylaldehyde, Malononitrile, Diethyl Phosphite | Solvent-free | 53% | researchgate.net |

| Tetramethylethylenediamine (TMEDA) | Salicylaldehyde, Malononitrile, Diethyl Phosphite | Solvent-free | 58% | researchgate.net |

| Pentamethyldiethylenetriamine (PMDTA) | Salicylaldehyde, Malononitrile, Diethyl Phosphite | Solvent-free | 86% | researchgate.netrsc.org |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling the reactivity of this compound.

The mechanism of the Kabachnik-Fields reaction, the principal route for the synthesis of this compound, is believed to proceed through the initial formation of an iminium ion from the condensation of diethylamine (B46881) and an aldehyde. The diethyl phosphite, existing in equilibrium with its trivalent tautomer, then acts as a nucleophile, attacking the iminium ion to form the final P-C-N linkage. rsc.org

Mechanistic studies on the reactivity of the phosphonate moiety have revealed non-classical intermediates. For example, the reaction of diethyl phosphonate with Grignard reagents does not proceed through a pentavalent diethoxyphosphinylmagnesium halide intermediate as one might expect. Instead, chemical and spectroscopic evidence points to the formation of a trivalent phosphorus species, [(EtO)₂POMgX]. sci-hub.se This trivalent intermediate undergoes rapid substitution with further Grignard reagent to yield secondary phosphine (B1218219) oxides upon hydrolysis. sci-hub.se

Furthermore, the activation of diethyl phosphonates with triflic anhydride is proposed to form a highly electrophilic phosphonium triflate intermediate. This intermediate is key to the subsequent nucleophilic substitution, where the triflate anion or another added nucleophile displaces an ethoxy group, leading to a variety of phosphonate derivatives. nih.gov

Influence of Stereoelectronic Effects on Reactivity

The reactivity of this compound is significantly influenced by stereoelectronic effects, which dictate the spatial arrangement of electrons in orbitals and, consequently, the molecule's conformational preferences and reaction pathways. These effects arise from the interactions between electron orbitals, influencing bond strengths, molecular geometry, and the energy of transition states. In the context of this compound, the key stereoelectronic interactions revolve around the orientation of the nitrogen lone pair and the polar bonds within the molecule.

One of the most critical stereoelectronic considerations is the anomeric effect. This effect generally describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor an axial orientation over the sterically less hindered equatorial position. dtic.mil While this compound is an acyclic molecule, analogous stereoelectronic principles, often termed the acyclic anomeric effect, still apply. These principles govern the conformational preferences around the C-N and C-P bonds.

The central carbon atom in this compound is bonded to a nitrogen atom and a phosphorus atom, both of which are heteroatoms with distinct electronegativity and orbital characteristics. The lone pair of electrons on the nitrogen atom can engage in hyperconjugative interactions with adjacent antibonding orbitals. Specifically, the orientation of the nitrogen lone pair relative to the C-P bond is crucial.

Conformational Preferences and Reactivity:

The molecule can adopt several conformations due to rotation around the C-N and C-P single bonds. The two principal conformations are typically described as gauche and anti, referring to the dihedral angle between the nitrogen lone pair and the P=O bond.

In the anti-periplanar conformation, the nitrogen lone pair is oriented 180° to the C-P bond. This arrangement can lead to a stabilizing interaction where the nitrogen lone pair (n) donates electron density into the antibonding orbital of the C-P bond (σC-P). This n → σ interaction can weaken the C-P bond and influence the reactivity at the phosphorus center.

In the gauche conformation, the dihedral angle is approximately 60°. The extent of orbital overlap between the nitrogen lone pair and the σ*C-P orbital is reduced in this arrangement compared to the anti-periplanar conformation.

The relative stability of these conformers is a delicate balance between steric hindrance and stereoelectronic stabilization. While steric effects might favor a more extended conformation, the stabilizing n → σ* interaction can make the gauche or a nearly anti-periplanar conformation energetically favorable. Theoretical studies on related aminophosphine (B1255530) compounds have shown that the delocalization of the nitrogen lone pair into a P-X σ* orbital (an anomeric effect) can significantly stabilize a pyramidal nitrogen configuration. dtic.mil

The reactivity of this compound is directly linked to these conformational populations. For instance, reactions involving nucleophilic attack at the phosphorus atom or reactions proceeding via an intermediate where the phosphorus center undergoes a change in geometry will be influenced by the ground-state conformation. A conformation that is closer in geometry to the transition state of a particular reaction will generally have a lower activation energy.

Influence on Kabachnik-Fields and Related Reactions:

The Kabachnik-Fields reaction is a cornerstone for the synthesis of α-aminophosphonates, involving the condensation of an amine, a carbonyl compound, and a dialkyl phosphite. europa.eu The key step in this reaction is the nucleophilic addition of the phosphite to an iminium ion intermediate. The stereoelectronic effects within the starting materials and intermediates play a role in the reaction's efficiency and stereoselectivity, especially when chiral reactants or catalysts are employed. nih.gov

In reactions where this compound itself acts as a reactant, for example, in substitutions at the α-carbon or reactions involving the diethylamino group, the orientation of the nitrogen lone pair is paramount. The lone pair's availability for donation into adjacent antibonding orbitals can affect the acidity of the α-proton and the nucleophilicity of the nitrogen atom.

Applications in Advanced Organic Synthesis and Materials Science Precursors

A Pivotal Intermediate in the Construction of Complex Molecules

Diethyl ((diethylamino)methyl)phosphonate serves as a valuable intermediate in the synthesis of intricate organic molecules, particularly those with biological relevance and those designed for catalytic applications. Its utility stems from the reactivity of the phosphonate (B1237965) group and the modifiable nature of the diethylamino substituent.

Crafting Biologically Relevant Scaffolds

The α-aminophosphonate motif is a cornerstone in medicinal chemistry, recognized as a key structural element in a wide array of biologically active compounds. These compounds are known to mimic natural amino acids, leading to their investigation as enzyme inhibitors, antibacterial agents, and anticancer therapeutics. prepchem.comresearchgate.net this compound provides a direct route to incorporating this important pharmacophore into larger, more complex molecular frameworks.

The synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, for instance, has yielded compounds with promising antitumor activities against various cancer cell lines. nih.govhaz-map.com While these specific examples may utilize different amino components, the underlying synthetic strategies, such as the one-pot three-component Kabachnik-Fields reaction, are broadly applicable. epa.gov This reaction, which typically involves an amine, an aldehyde, and a dialkyl phosphite (B83602), can be adapted to use diethylamine (B46881), formaldehyde (B43269), and diethyl phosphite to produce this compound, which can then be further elaborated.

The inherent reactivity of the P-C-N backbone of α-aminophosphonates allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. The development of acylated α-hydroxy-benzylphosphonates has also demonstrated significant anticancer activity, highlighting the broad potential of phosphonate-containing compounds in drug discovery. nih.gov

Table 1: Examples of Bioactive α-Aminophosphonate Derivatives and Related Compounds

| Compound Class | Synthetic Method | Biological Activity | Reference |

| Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates | One-pot three-component reaction | Anticancer | nih.govhaz-map.com |

| Acylated α-hydroxy-benzylphosphonates | Acylation of α-hydroxy-benzylphosphonates | Anticancer | nih.gov |

| Diethyl (4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate | Pudovik reaction | Potential mimics of natural amino acids | prepchem.comresearchgate.net |

A Precursor to Chiral Ligands and Organocatalysts

The development of chiral ligands and organocatalysts is a critical endeavor in modern asymmetric synthesis. While direct applications of this compound as a chiral ligand precursor are not extensively documented, its structure presents significant potential. The phosphorus and nitrogen atoms can act as coordination sites for metal centers, and the ethyl groups on the nitrogen and phosphorus can be modified or replaced to introduce chirality.

The synthesis of chiral phosphonates is a well-established field, with various methods available to produce enantiomerically pure compounds. nih.gov These methods often involve asymmetric catalysis using transition metal complexes with chiral ligands. Aminophosphine (B1255530) ligands, structurally related to aminophosphonates, are known to be effective in a range of catalytic transformations. The presence of both a Lewis basic nitrogen and a phosphonate group in this compound makes it an attractive scaffold for the design of novel bifunctional catalysts. For example, l-proline (B1679175) immobilized on mesoporous silica (B1680970) has been shown to enhance chirality in certain reactions, and similar principles could be applied by functionalizing the amino group of the title compound. fishersci.ca

Catalytic Frontiers: Exploring the Applications of this compound

The catalytic potential of this compound itself, or its derivatives, is an area of growing interest. The combination of a Lewis basic site (the nitrogen atom) and a potential Brønsted acid site (upon hydrolysis of the phosphonate esters) opens up possibilities for its use in various catalytic systems.

Organocatalysis and Metal-Free Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a more sustainable alternative to traditional metal-based catalysis. While specific studies detailing the use of this compound as a primary organocatalyst are limited, the broader class of aminophosphonates holds promise. For instance, camphor (B46023) sulfonic acid has been used as an organocatalyst in the synthesis of α-aminophosphonates. The inherent basicity of the diethylamino group in the title compound could be harnessed to catalyze reactions that proceed via a base-catalyzed mechanism.

Synergistic Catalytic Systems

The dual functionality of this compound makes it a candidate for synergistic catalytic systems, where two or more catalytic species work in concert to promote a chemical transformation. The nitrogen atom could act as a Lewis base to activate a substrate, while the phosphonate group could be modified to interact with a co-catalyst or another reactant. Such cooperative catalysis is a powerful strategy for achieving high efficiency and selectivity in organic synthesis.

Functionalization and Derivatization for Advanced Material Precursors

The unique elemental composition of this compound, containing phosphorus and nitrogen, makes it a valuable precursor for functional materials, particularly in the area of flame retardants.

The closely related compound, Diethyl ((diethanolamino)methyl)phosphonate, is a known flame retardant for polyurethane and electronic laminate resin systems. nih.gov It functions by reacting with and becoming an integral part of the resin system. The phosphorus component acts in both the gas and condensed phases to inhibit combustion. It is highly probable that this compound exhibits similar flame-retardant properties due to the presence of the phosphorus-carbon bond.

Furthermore, the diethylamino group provides a handle for further functionalization. This allows for the incorporation of the phosphonate moiety into a variety of polymer backbones or for its attachment to surfaces, leading to the creation of new materials with tailored properties. For example, functionalized phosphonate-rich organosilica layered hybrid materials have been fabricated for applications such as heavy metal uptake, demonstrating the versatility of phosphonate-containing building blocks in materials science. The synthesis of lanthanide-uranyl phosphonates from diethyl ((phenylsulfonyl)methyl)phosphonate also highlights the use of functionalized phosphonates in creating advanced materials with interesting photophysical properties.

Table 2: Applications of Related Phosphonate Compounds in Materials Science

| Compound | Application | Mechanism/Function | Reference |

| Diethyl ((diethanolamino)methyl)phosphonate | Flame retardant for polyurethanes | Reacts into the polymer matrix; phosphorus inhibits combustion | nih.gov |

| 3-(trihydroxysilyl)propyl methylphosphonate (B1257008) | Heavy metal uptake | Forms a phosphonate-rich organosilica layered hybrid material | |

| Diethyl ((phenylsulfonyl)methyl)phosphonate | Precursor for lanthanide-uranyl phosphonates | Assembles into crystalline structures with photophysical properties |

Integration into Hybrid Organic-Inorganic Materials

The development of organic-inorganic hybrid materials is a rapidly growing field, and organophosphorus compounds, particularly phosphonates, play a crucial role as coupling agents. academie-sciences.frrsc.orgresearchgate.net These molecules can form strong bonds with inorganic components, such as metal oxides, while the organic part of the molecule can be tailored to impart specific properties to the final material.

This compound possesses the key features of an effective coupling agent for the creation of Class-II hybrid materials, where the organic and inorganic components are linked by strong chemical bonds. academie-sciences.fr The phosphonate group is known to have a strong affinity for the surfaces of various metal oxides, including titania (TiO2), zirconia (ZrO2), and alumina (B75360) (Al2O3). This interaction typically involves the formation of M-O-P bonds (where M is the metal), leading to the robust grafting of the organic molecule onto the inorganic surface. academie-sciences.fr

The diethylamino group in this compound would then be oriented away from the inorganic surface, presenting an organic functionality that can modify the surface properties of the hybrid material. The presence of the tertiary amine can influence the hydrophilicity, basicity, and coordination properties of the material's surface. This could be advantageous in applications such as catalysis, where the amine group could act as a basic site, or in sensor technology, where it could interact with specific analytes.

The general process for creating such hybrid materials often involves the sol-gel method or the surface modification of pre-formed inorganic nanoparticles. researchgate.net In a typical surface modification process, the inorganic material is treated with a solution of the organophosphonate, leading to the formation of a self-assembled monolayer or a thin film on the surface.

The table below outlines the potential role of this compound in the formation of hybrid organic-inorganic materials.

| Component | Function | Resulting Hybrid Material | Potential Applications |

| Phosphonate Group (-P(O)(OEt)2) | Binds to the surface of inorganic materials (e.g., metal oxides) via M-O-P bonds. | A robust hybrid material with covalently linked organic and inorganic components. | Catalysis, sensors, coatings, and composite materials. |

| Diethylamino Group (-N(Et)2) | Modifies the surface properties of the inorganic material, imparting basicity and coordination sites. | Material with tailored surface chemistry and functionality. | Base catalysis, metal ion scavenging, and specialized coatings. |

While the principles of organophosphorus chemistry strongly suggest the suitability of this compound for these applications, it is crucial to reiterate that detailed experimental studies specifically utilizing this compound for the synthesis of hybrid organic-inorganic materials are not widely available in the current body of scientific literature. The discussion above is therefore based on the established reactivity of analogous phosphonate coupling agents.

Computational and Theoretical Investigations

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding are fundamental to understanding the reactivity and properties of a molecule. Computational chemistry provides powerful tools to probe these characteristics at a quantum mechanical level.

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for studying organophosphorus compounds. For a molecule like diethyl ((diethylamino)methyl)phosphonate, these methods can elucidate electron distribution, molecular orbital energies, and the nature of covalent bonds.

Ab Initio Methods: Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. Studies on related phosphonates have utilized these methods to determine optimized geometries and conformational energies. nih.gov For instance, calculations at the HF/6-31G* and MP2/6-31G* levels of theory have been effectively used to analyze the conformational flexibility of phosphonate (B1237965) backbones. nih.gov

Density Functional Theory (DFT): DFT has become the most common method for studying α-aminophosphonates due to its favorable balance of accuracy and computational cost. The B3LYP functional combined with basis sets like 6-311+G(d,p) or 6-311G(d,p) is frequently employed. researchgate.netresearchgate.net Such studies typically calculate key quantum chemical parameters to describe reactivity. nih.gov

Key parameters derived from DFT calculations for analogous α-aminophosphonates include:

HOMO (Highest Occupied Molecular Orbital) Energy: Indicates the ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Indicates the ability to accept electrons.

HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity.

Mulliken Atomic Charges: Describes the electron distribution across the molecule, identifying electrophilic and nucleophilic sites. nih.gov

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually identifying sites for nucleophilic and electrophilic attack.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.3 to -7.0 eV | Electron-donating capacity |

| ELUMO | -1.2 to -3.1 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | ~3.9 to 5.1 eV | Chemical reactivity and stability |

| Dipole Moment | ~2.0 to 4.0 D | Molecular polarity |

This table presents typical values for α-aminophosphonates based on published DFT studies on related molecules and should be considered illustrative for this compound. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is often performed to understand hyperconjugative interactions, which contribute to molecular stability. For α-aminophosphonates, NBO analysis reveals charge transfer from lone pair orbitals (e.g., on nitrogen and phosphoryl oxygen) to antibonding orbitals, stabilizing the molecule. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the diethyl and diethylamino groups allows the molecule to adopt multiple conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable, low-energy conformers.

This analysis is typically performed by systematically rotating the key dihedral angles (e.g., P-C, C-N, and C-O bonds) and calculating the energy of each resulting geometry. DFT methods, such as B3LYP or M06-2X, are well-suited for this task. researchgate.netnih.gov The results generate a potential energy landscape, where energy minima correspond to stable conformers. The absence of imaginary frequencies in vibrational calculations confirms that these structures are true minima. nih.gov For similar flexible molecules, studies show that multiple stable conformers can exist within a few kcal/mol of each other, and these can be influenced by intermolecular interactions in different phases. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms, such as the Kabachnik-Fields reaction commonly used to synthesize α-aminophosphonates. nih.govnih.gov

Prediction of Reactivity and Selectivity

DFT calculations can predict the reactivity and regioselectivity of reactions involving phosphonates. By calculating the activation energies (the energy barrier from reactant to transition state) for different possible reaction pathways, the most favorable pathway can be identified.

For example, in the reaction of a phosphite (B83602) with an imine (a key step in the Kabachnik-Fields synthesis), theoretical studies can model the nucleophilic attack of the phosphorus atom on the imine carbon. nih.gov The geometry of the transition state can be located and characterized by a single imaginary frequency in the vibrational analysis. researchgate.net Comparing the activation barriers for competing pathways allows for a prediction of the major product, which can then be compared with experimental outcomes. researchgate.net

Solvent Effects in Computational Chemistry

Reactions are typically performed in a solvent, which can significantly influence reaction pathways and energies. Computational models can account for these effects using various solvent models.

The Polarizable Continuum Model (PCM) is a widely used implicit solvent model where the solvent is treated as a continuous dielectric medium. researchgate.net This approach is effective for modeling the general effects of solvent polarity on the energies of reactants, products, and transition states. For reactions involving charged or highly polar species, including a solvent model is crucial for obtaining results that correlate well with experimental reality.

Spectroscopic Property Predictions and Validation Studies

A critical application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental measurements.

For this compound, DFT calculations can predict several types of spectra:

Infrared (IR) Spectra: Frequency calculations yield the vibrational modes of the molecule. The predicted frequencies and intensities can be compared directly with experimental FT-IR spectra. nih.gov Calculated frequencies are often scaled by a small factor (e.g., ~0.96) to correct for anharmonicity and other approximations in the computational method. A good agreement between the calculated and experimental peak positions for key functional groups (e.g., P=O, C-N, P-O-C) helps validate the calculated structure. researchgate.netnih.gov

NMR Spectra: The chemical shifts (δ) for ¹H, ¹³C, and ³¹P nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in signal assignment and structural elucidation. nih.govrsc.org

| Spectroscopic Data | Experimental Value (Typical) | DFT Calculated Value (Typical) | Assignment |

|---|---|---|---|

| IR Frequency (cm-1) | ~1220 | ~1215 | ν(P=O) stretch |

| IR Frequency (cm-1) | ~1040 | ~1039 | ν(P-O-C) stretch |

| 31P NMR Shift (ppm) | ~20-24 | ~21-25 | Phosphonate P |

| 1H NMR Shift (ppm) | ~3.5-4.0 | ~3.6-4.1 | P-CH |

This table provides an illustrative comparison based on data for analogous α-aminophosphonates. nih.govnih.gov The close agreement typically observed between calculated and experimental data demonstrates the predictive power of DFT for spectroscopic analysis.

QSAR/QSPR Methodologies for Structural-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These methodologies are instrumental in medicinal chemistry and drug discovery for predicting the activity of new molecules, optimizing lead compounds, and understanding the structural requirements for a specific biological response.

For aminophosphonates, including this compound, QSAR and QSPR studies aim to elucidate the relationship between molecular descriptors and their observed reactivity, such as therapeutic efficacy or toxicity. While specific, in-depth QSAR/QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of α-aminophosphonates has been the subject of such investigations. These studies provide valuable insights that can be contextually applied.

The fundamental principle of QSAR/QSPR is that the activity or property of a chemical is a function of its molecular structure. This relationship can be expressed by the general equation:

Activity/Property = f (Molecular Descriptors)

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.

Geometrical (3D) descriptors: Derived from the 3D coordinates of the atoms, describing the molecule's size and shape.

Electronic descriptors: Quantify the electronic properties, such as charge distribution and orbital energies.

Physicochemical descriptors: Include properties like lipophilicity (logP), polarizability, and molar refractivity.

Research Findings from Analogous Aminophosphonates

Studies on various α-aminophosphonate derivatives have successfully developed QSAR models to predict their biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

For instance, a study on a series of novel α-aminophosphonates synthesized via the Kabachnik-Fields reaction investigated their anticancer activity. nih.gov The researchers developed 3D-QSAR models that demonstrated a statistically significant correlation between the structural features of the compounds and their cytotoxic effects against cancer cell lines. nih.gov Such models often reveal that steric and electronic fields are critical determinants of activity. For example, the presence of bulky or specific electronic groups at certain positions can enhance or diminish the biological response.

Another research effort focused on developing a QSPR model to predict the toxicity of phosphonate derivatives. nih.gov This study utilized quantum chemical descriptors calculated through density functional theory (DFT). The resulting model established a relationship between toxicity and descriptors such as molecular volume (V), the charge of the most electronegative atom (q), and the energy of the highest occupied molecular orbital (EHOMO). nih.gov The model indicated that the oxygen atom of the phosphoryl group (P=O) plays a crucial role in the interaction with biological targets like acetylcholinesterase. nih.gov

The table below presents a hypothetical set of data for a series of aminophosphonate analogs, illustrating the types of descriptors used in QSAR/QSPR studies and their correlation with a measured biological activity (e.g., IC₅₀, the half-maximal inhibitory concentration).

| Compound | Substituent (R) | LogP | E_HOMO (eV) | Molecular Volume (ų) | IC₅₀ (µM) |

| Analog 1 | -H | 1.2 | -6.5 | 150 | 25 |

| Analog 2 | -CH₃ | 1.7 | -6.3 | 165 | 18 |

| Analog 3 | -Cl | 2.0 | -6.8 | 160 | 12 |

| Analog 4 | -OCH₃ | 1.5 | -6.2 | 175 | 22 |

| Analog 5 | -NO₂ | 1.1 | -7.1 | 170 | 8 |

From such data, a QSAR equation can be derived using statistical methods like multiple linear regression (MLR). A hypothetical equation might look like this:

log(1/IC₅₀) = c₀ + c₁ (LogP) + c₂ (EHOMO) + c₃ (Molecular Volume)

Where c₀, c₁, c₂, and c₃ are regression coefficients. The signs and magnitudes of these coefficients indicate the influence of each descriptor on the biological activity. For example, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for EHOMO might indicate that lower orbital energy is favorable.

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Diethyl ((diethylamino)methyl)phosphonate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecular architecture can be constructed.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR spectroscopies provide foundational information about the chemical environment of each type of atom within the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the two ethyl groups attached to the phosphorus atom, the methylene (B1212753) bridge, and the two ethyl groups of the diethylamino moiety. The integration of these signals would correspond to the number of protons in each group. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., triplets and quartets for the ethyl groups), providing further structural confirmation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule. The chemical shifts would be characteristic of the carbon's hybridization and its proximity to electronegative atoms like oxygen, nitrogen, and phosphorus. For instance, the carbon atoms of the ethoxy groups would appear at different chemical shifts than those of the diethylamino groups.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a particularly powerful technique. It typically provides a single, sharp signal for the phosphorus nucleus in this compound. The chemical shift of this signal is highly sensitive to the nature of the substituents on the phosphorus atom and can be used to confirm the phosphonate (B1237965) structure.

Illustrative ¹H, ¹³C, and ³¹P NMR Chemical Shift Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ³¹P Chemical Shift (δ, ppm) |

| P-O-CH₂ -CH₃ | ~4.1 (quintet) | ~62 | \multirow{5}{*}{~25} |

| P-O-CH₂-CH₃ | ~1.3 (triplet) | ~16 | |

| P-CH₂ -N | ~2.9 (doublet) | ~53 (doublet) | |

| N-(CH₂ -CH₃)₂ | ~2.7 (quartet) | ~48 | |

| N-(CH₂-CH₃ )₂ | ~1.1 (triplet) | ~12 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the searched resources. The multiplicity (e.g., triplet, quartet) is predicted based on expected spin-spin coupling.

2D NMR Techniques (COSY, HMQC, HMBC)

To further refine the structural assignment and resolve any ambiguities from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show cross-peaks between the methylene and methyl protons of the ethyl groups, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ³¹P. An HMQC spectrum would definitively link each proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the complete molecular skeleton. For instance, HMBC correlations would be expected between the phosphorus atom and the protons of the ethoxy groups and the bridging methylene group.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of this compound (C₉H₂₂NO₃P), distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound is 223.133731 g/mol .

Fragmentation Pathways and Isotopic Labeling Studies

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for identification. For this compound, common fragmentation pathways would likely involve the loss of ethyl groups, the ethoxy groups, or cleavage of the P-C or C-N bonds.

Hypothetical Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Fragment Structure |

| 223 | [M]⁺ | [ (CH₃CH₂O)₂P(O)CH₂N(CH₂CH₃)₂ ]⁺ |

| 194 | [M - C₂H₅]⁺ | [ (CH₃CH₂O)₂P(O)CH₂NCH₂CH₃ ]⁺ |

| 178 | [M - OC₂H₅]⁺ | [ (CH₃CH₂O)P(O)CH₂N(CH₂CH₃)₂ ]⁺ |

| 150 | [M - N(C₂H₅)₂]⁺ | [ (CH₃CH₂O)₂P(O)CH₂ ]⁺ |

Note: The data in this table is hypothetical and for illustrative purposes only, representing plausible fragmentation patterns.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), can be instrumental in confirming proposed fragmentation pathways. The resulting mass shifts in the fragment ions provide definitive evidence for the origin of each fragment.

Chromatographic Separations in Complex Mixtures

Chromatography is essential for the separation and quantification of this compound from complex matrices, such as environmental samples or reaction mixtures. The choice of chromatographic technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC): Given its likely volatility, gas chromatography is a suitable method for the analysis of this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would offer sensitive detection. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities.

Liquid Chromatography (LC): For less volatile derivatives or for analysis in aqueous samples, high-performance liquid chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be effective for separating this compound. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). Coupling HPLC with mass spectrometry (LC-MS) offers high sensitivity and selectivity for quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The development of a robust GC-MS method involves optimizing several parameters to achieve good resolution, sensitivity, and reproducibility. While specific GC-MS studies on this compound are not extensively documented in publicly available literature, methods developed for structurally similar organophosphorus compounds, such as diethyl methylphosphonate (B1257008) and diethyl (methanesulfonylmethyl)phosphonate, provide valuable insights. researchgate.netjournaljpri.com

A typical GC-MS method for aminophosphonates would utilize a capillary column with a non-polar or medium-polarity stationary phase. For instance, a method for diethyl phosphite (B83602), a related compound, employed an HP-5 column (30 m length, 0.32 mm internal diameter, 1 μm film thickness). journaljpri.com The temperature program would be optimized to ensure the efficient separation of the analyte from any impurities or matrix components. The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for this compound, which is essential for its unambiguous identification. The fragmentation of related phosphonates often involves the cleavage of the P-C bond and the loss of ethoxy groups. researchgate.netresearchgate.net

Table 1: Illustrative GC-MS Parameters for Analysis of Related Phosphonates

| Parameter | Value |

| Column | HP-5, 30 m x 0.32 mm, 1 µm film thickness |

| Injector Temperature | 220°C |

| Oven Program | Initial temperature 70°C, followed by a ramp |

| Carrier Gas | Helium |

| Flow Rate | 1.49 mL/min |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 50-550 |

Note: This table is illustrative and based on methods for related compounds. journaljpri.com Optimal conditions for this compound would require specific method development.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For aminophosphonates, which can be polar, HPLC offers a robust alternative. nih.govresearchgate.net

The development of an HPLC method for this compound would typically involve reverse-phase chromatography. A C18 column is a common choice for the separation of organophosphorus compounds. researchgate.net The mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a critical parameter to optimize for achieving the desired retention and peak shape. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak symmetry by suppressing the ionization of the analyte. nih.gov

Detection can be achieved using a UV detector if the molecule possesses a suitable chromophore. However, for compounds lacking a strong UV-absorbing moiety, derivatization with a chromophoric or fluorophoric agent can be employed to enhance detection. researchgate.net Alternatively, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used. LC-MS, in particular, provides high selectivity and sensitivity, along with structural information from the mass spectra. researchgate.net

Table 2: Example HPLC Conditions for a Structurally Similar Compound

| Parameter | Value |

| Column | Newcrom R1 (a reverse-phase column) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Detection | UV or Mass Spectrometry |

Note: This table is based on a method for Diethyl ((ethylthio)methyl)phosphonate and serves as a starting point for method development for the target compound. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Raman spectroscopy, which is complementary to IR spectroscopy, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also be expected to show a strong band for the P=O stretching vibration. The P-O-C and C-C skeletal vibrations would also be Raman active. The study of related compounds like diethyl ether has shown the utility of Raman spectroscopy in conformational analysis. researchgate.net

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| P=O Stretch | 1200 - 1300 | IR, Raman |

| P-O-C Stretch | 1000 - 1100 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C-H Bend (Aliphatic) | 1350 - 1470 | IR, Raman |

Note: This table is based on general spectroscopic principles and data for related compounds.

X-ray Crystallography for Solid-State Structure Determination of Related Complexes

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported in the searched literature, the structures of metal complexes involving aminophosphonate ligands provide critical insights into the coordination chemistry and solid-state packing of this class of compounds. capes.gov.brresearchgate.net

Studies on metal complexes of other aminophosphonates have revealed that the phosphonate group is an excellent ligand for a variety of metal ions. nih.gov The coordination can occur through the phosphoryl oxygen atom and, in some cases, the nitrogen atom of the amino group, leading to the formation of chelate rings. The crystal structure of a cadmium aminophosphonate, for instance, showed the octahedral coordination of the cadmium atom with two phosphonate oxygen atoms, two water molecules, and two chloride ions. capes.gov.br The analysis of such crystal structures provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the supramolecular assembly in the solid state. These interactions are crucial for understanding the physical properties of the material.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Strategies and Methodological Innovations

The primary route to synthesizing α-aminophosphonates like Diethyl ((diethylamino)methyl)phosphonate is the Kabachnik-Fields reaction, a one-pot condensation of an amine (diethylamine), an oxo compound (formaldehyde), and a phosphorus source (diethyl phosphite). nih.govsciforum.net While classic, this reaction is the subject of continuous innovation aimed at improving efficiency, selectivity, and environmental footprint.

Emerging strategies focus on:

Catalyst-Free and Solvent-Free Protocols: To align with the principles of green chemistry, researchers are developing methods that proceed without catalysts or solvents, often aided by microwave irradiation. sciforum.net These "greener" protocols reduce waste and energy consumption. For instance, the synthesis of various α-aminophosphonates has been achieved in high yields (58-98%) under microwave conditions without any catalyst. sciforum.net

Asymmetric Synthesis: A significant frontier is the development of enantioselective methods to produce optically active α-aminophosphonates, as biological activity is often dependent on a specific stereoisomer. mdpi.commdpi.com This includes the use of chiral catalysts, additives, or chiral starting materials, such as (S)-α-phenylethylamine, in the Kabachnik-Fields reaction. sciforum.netmdpi.com

Alternative Reaction Pathways: Beyond the traditional three-component reaction, new methodologies are being explored. One such approach involves the enantioselective α-amidoalkylation of phosphites using 1-(N-acylamino)alkylphosphonium salts, which are derived from α-amino acids. mdpi.com This strategy provides a novel route to constructing non-racemic α-aminophosphonates with useful enantiomeric excesses (ee) often exceeding 80%. mdpi.com

| Synthetic Method | Key Features | Typical Yields | Reference |

| Microwave-Assisted Kabachnik-Fields | Catalyst- and solvent-free | 58-98% | sciforum.net |

| Chiral Pyrrolidine-Based Organocatalysis | Enantioselective, mild conditions | 71-90% (73-92% ee) | mdpi.comnih.gov |

| Asymmetric Aza-Pudovik Reaction | Phase Transfer Catalysis (PTC) | Good to high yields and enantioselectivities | mdpi.com |

| N-Acyl-α-amino Acid Transformation | Uses 1-(N-acylamino)alkylphosphonium salts | >80% ee | mdpi.com |

Unexplored Reactivity Patterns and Mechanistic Discoveries

While the synthesis of this compound is well-established, its full reactive potential remains largely untapped. Future research will likely focus on elucidating its behavior under various conditions to discover novel transformations.

Mechanistic Insights from Analogs: Studies on the reaction of hydroxyl radicals with model compounds like dimethyl methylphosphonate (B1257008) (DMMP) and diethyl methylphosphonate (DEMP) have shown that the primary degradation pathway involves hydrogen abstraction from the alkyl ester groups to form carbon-centered radicals. researchgate.net Similar mechanistic investigations on this compound could reveal unique radical-mediated functionalization pathways at the N-ethyl or P-ethyl groups.

Enzyme-Catalyzed Transformations: The field of biocatalysis offers intriguing possibilities. For example, the enzyme (S)-2-hydroxypropylphosphonate epoxidase (HppE) has been shown to catalyze an unprecedented 1,2-phosphono migration with a non-native substrate, (R)-1-hydroxypropylphosphonate. nih.gov This transformation is believed to proceed through a carbocation intermediate, a rarity in this class of enzymes. nih.gov Exploring the interaction of this compound with various enzymes could lead to the discovery of entirely new and synthetically valuable reactions.

Chemoselective Activation: A promising strategy for derivatization involves the chemoselective activation of the P-O bond. Recent work has shown that diethyl phosphonates can be activated with triflic anhydride (B1165640), allowing for sequential substitution of the ethoxy groups with a wide range of alcohol, thiol, and amine nucleophiles under mild conditions. researchgate.net Applying this modular approach to this compound could rapidly generate a library of diverse phosphonamidates and phosphonothioates for further study.

Development of New Catalytic Systems

The development of efficient and selective catalysts is central to advancing α-aminophosphonate synthesis. While classical methods often used stoichiometric amounts of acids or bases, modern research is focused on catalytic systems that are more active, reusable, and capable of inducing stereoselectivity.

Recent advancements include:

Metal-Based Catalysts: A variety of metal catalysts have proven effective. Indium(III) complexes can catalyze the phospha-Mannich reaction efficiently under neat (solvent-free) conditions at room temperature, affording yields between 86-98%. nih.gov Similarly, cerium chloride has been used for solvent-free syntheses, yielding α-aminophosphonates in 87-95% yields. nih.gov

Organocatalysis: Chiral organocatalysts have emerged as a powerful tool for asymmetric synthesis. Catalysts such as chiral thiourea-coupled cinchona alkaloids and pyrrolidine-based organocatalysts can produce optically active α-aminophosphonates with high yields and enantiomeric purities. mdpi.comnih.gov

Green and Heterogeneous Catalysts: To facilitate catalyst recovery and reuse, solid-supported and heterogeneous catalysts are being developed. Zeolite derivatives (H-β, MCM-41) and resins like Amberlyst-15 have been successfully employed as "green" catalysts in the Kabachnik-Fields reaction. nih.govresearchgate.net

| Catalyst Type | Example(s) | Reaction Conditions | Key Advantage(s) | Reference |

| Metal Complex | Indium(III) complexes, CeCl₃ | Neat, room temperature | High efficiency, mild conditions | nih.gov |

| Organocatalyst | Chiral Thioureas, Pyrrolidine derivatives | Mild conditions | High enantioselectivity | mdpi.comnih.gov |

| Heterogeneous | H-β Zeolite, MCM-41, Amberlyst-15 | Solvent-free, 50-80°C | Reusability, green chemistry | researchgate.net |

| Elemental | Iodine | Mild conditions, green solvent | Low cost, mild activation | nih.gov |

Integration into Supramolecular Chemistry and Nanotechnology

The functional groups within this compound—the phosphonate (B1237965) ester, the tertiary amine—make it an attractive building block for creating larger, organized structures.

Supramolecular Assemblies: The phosphonate group is an excellent ligand for coordinating with metal ions. Research has demonstrated that related phosphonates, such as diethyl ((phenylsulfonyl)methyl)phosphonate, can be used as precursor ligands to hydrothermally assemble complex lanthanide–uranyl phosphonate frameworks with unique crystal structures. rsc.org This suggests that this compound could be similarly employed to construct novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or photoluminescence.

Nanomaterial Functionalization: The phosphonate moiety can strongly bind to metal oxide surfaces. This property could be exploited to functionalize nanoparticles, quantum dots, or surfaces like titanium dioxide. Such surface modification can impart new properties to the nanomaterial, such as improved dispersibility in solvents or the introduction of reactive sites for further chemical transformations.

Interdisciplinary Research Frontiers and Challenges

The versatility of the α-aminophosphonate scaffold positions compounds like this compound at the intersection of several scientific disciplines, presenting both opportunities and challenges.

Medicinal Chemistry: As structural mimics of α-amino acids, α-aminophosphonates are of significant interest in drug discovery. researchgate.net Derivatives have been investigated for a wide range of biological activities. nih.gov For example, novel α-aminophosphonates containing a 2-oxoquinoline moiety have shown potential as anticancer agents by arresting the cell cycle and inducing apoptosis. nih.govmdpi.com The challenge lies in designing and synthesizing derivatives with high potency and selectivity for specific biological targets.

Materials Science: Beyond biological applications, these compounds are finding use in advanced materials. The incorporation of a related phosphonate, diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate, into the backbone of polymers like poly(ethylene terephthalate) (PET) has been shown to provide thermal stability, acting as an antioxidant during processing. nih.goveuropa.eu Furthermore, certain diethyl (phenylamino) methyl) phosphonate derivatives have been investigated as effective corrosion inhibitors for steel in acidic environments. researchgate.net Future research will likely explore the integration of this compound into new polymer and coating formulations to enhance their physical and chemical properties.

Q & A

Q. How do structural modifications (e.g., substituting diethylamino with hydroxyethyl groups) alter the physicochemical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.